

Comprehensive Technical Guide: 4-Bromo-2'-methoxybiphenyl (CAS: 169691-87-6)

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Compound of Interest

Compound Name: 4-Bromo-2'-methoxybiphenyl

CAS No.: 169691-87-6

Cat. No.: B2939767

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Executive Summary & Isomeric Nomenclature

As a Senior Application Scientist, I frequently observe a critical point of failure in both procurement and synthetic planning: isomer confusion. The prime symbol (') in **4-Bromo-2'-methoxybiphenyl** is paramount. This specific nomenclature indicates that the bromine and methoxy substituents reside on opposite aromatic rings.

This guide exclusively focuses on the 2'-methoxy isomer, identified by CAS Number 169691-87-6 (also cataloged as 4'-bromo-2-methoxy-1,1'-biphenyl). This is structurally and electronically distinct from 4-bromo-2-methoxybiphenyl (CAS: 227305-07-9), where both substituents share the same ring. The 169691-87-6 isomer is a highly versatile, sterically tuned building block widely utilized in advanced cross-coupling reactions, materials science, and targeted oncology drug discovery.

Physicochemical Profiling & Structural Causality

The reactivity and biological utility of **4-bromo-2'-methoxybiphenyl** are fundamentally dictated by its biphenyl twist angle. The methoxy group at the 2'-position introduces significant steric

hindrance against the ortho-protons of the adjacent phenyl ring, forcing the two aromatic rings out of coplanarity.

- **Causality in Drug Design:** This non-planar conformation is highly desirable in medicinal chemistry. It prevents the molecule from intercalating into DNA (reducing off-target toxicity) while allowing it to act as a 3D wedge, fitting precisely into deep, hydrophobic protein binding pockets.
- **Causality in Synthesis:** The para-bromo group is electronically activated for facile oxidative addition by low-valent palladium catalysts. However, the twisted, sterically hindered conformation requires careful selection of ligands with wide bite angles to force the subsequent reductive elimination step.

Table 1: Physicochemical and Structural Properties

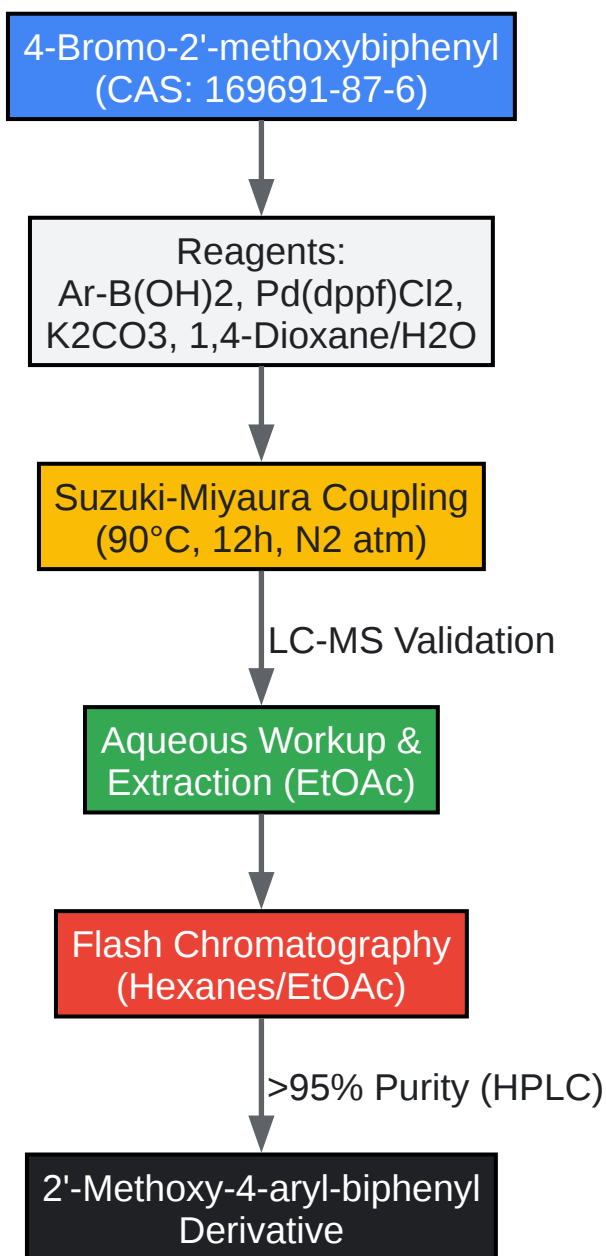
Parameter	Value	Causality / Significance
CAS Number	169691-87-6	Unique identifier for the 2'-methoxy isomer; prevents procurement errors.
Molecular Formula	C ₁₃ H ₁₁ BrO	Determines the exact mass-to-charge ratio for LC-MS identification.
Molecular Weight	263.13 g/mol	Critical for precise stoichiometric calculations in cross-coupling.
SMILES	<chem>COC1=CC=CC=C1C2=CC=C(C=C2)Br</chem>	Defines the exact connectivity across the biphenyl axis.
Physical State	Solid (White to Off-white)	Facilitates easy weighing and handling under ambient laboratory conditions.
Storage	2-8°C, dry conditions	Prevents slow oxidative degradation of the electron-rich anisole ring.

Applications in Drug Development

The 2'-methoxybiphenyl scaffold is a privileged pharmacophore. In our field, **4-bromo-2'-methoxybiphenyl** is heavily relied upon as a primary starting material for synthesizing complex therapeutics. A prime example is its use in the synthesis of Truncated APC Selective Inhibitor (TASIN) analogues. According to foundational research published in the Journal of Medicinal Chemistry, these analogues specifically target and induce apoptosis in colorectal cancer (CRC) cell lines harboring mutant Adenomatous Polyposis Coli (APC). The precise geometry afforded by the 2'-methoxy group is critical for the target binding affinity of these TASIN analogues.

Mechanistic Workflow: Palladium-Catalyzed Cross-Coupling

To leverage this building block commercially (available via suppliers like ChemScene and Sigma-Aldrich), researchers predominantly employ the Suzuki-Miyaura cross-coupling reaction.



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Synthetic workflow for functionalizing **4-Bromo-2'-methoxybiphenyl** via Suzuki-Miyaura coupling.

Protocol: Self-Validating Suzuki-Miyaura Coupling

Do not merely mix reagents; understand the micro-environment of the reaction. Below is a field-proven protocol designed to prevent homocoupling and ensure high yields.

- Preparation & Degassing: In an oven-dried Schlenk flask, combine **4-bromo-2'-methoxybiphenyl** (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K_2CO_3 (2.0 eq).
 - Causality: K_2CO_3 is selected as a mild, inorganic base. Stronger bases (like t-BuONa) promote unwanted protodeboronation of the boronic acid, while K_2CO_3 provides optimal activation of the boronic acid into the reactive boronate species without degrading the starting materials.
- Solvent Addition: Add a thoroughly degassed 4:1 mixture of 1,4-dioxane and deionized water.
 - Causality: The biphasic nature of the reaction is critical. Dioxane effectively solubilizes the hydrophobic biphenyl substrate. Water is strictly required to dissolve the K_2CO_3 and facilitate the transmetalation step at the aqueous-organic interface. Purely organic solvents will stall the catalytic cycle.
- Catalyst Introduction: Add $Pd(dppf)Cl_2$ (0.05 eq) under a steady stream of nitrogen.
 - Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle ($\sim 99^\circ$). This specific geometry forces the intermediate palladium complex into a conformation that drastically accelerates the reductive elimination step—a strict necessity when coupling sterically hindered ortho-substituted biphenyls.
- Reaction Execution & Self-Validation: Seal the flask and heat to $90^\circ C$ for 12 hours.
 - Self-Validating System: Do not rely solely on time. At the 12-hour mark, perform a Thin-Layer Chromatography (TLC) check (9:1 Hexanes:Ethyl Acetate). The starting **4-bromo-2'-methoxybiphenyl** is highly UV-active ($R_f \sim 0.6$). The complete disappearance of this spot validates conversion. Immediately pull a 10 μL aliquot, dilute in methanol, and run LC-MS to confirm the exact mass of the product, ruling out the formation of a 2,2'-dimethoxy-p-quaterphenylene homocoupled byproduct.
- Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na_2SO_4 , concentrate in vacuo, and purify via flash column chromatography.

Analytical Characterization & Quality Control

Rigorous quality control of the starting material is essential before committing it to expensive downstream biological synthesis.

Table 2: Expected Analytical Benchmarks for **4-Bromo-2'-methoxybiphenyl**

Analytical Method	Target Signal / Parameter	Diagnostic Value
^1H NMR (CDCl_3)	~3.80 ppm (s, 3H)	Confirms the presence, integration, and integrity of the methoxy group.
^1H NMR (CDCl_3)	~7.50 ppm (d, 2H)	Confirms the para-substitution pattern of the bromine atom on the distal ring.
LC-MS (ESI+)	m/z 262.0 & 264.0 (1:1 ratio)	Validates the isotopic signature of a single bromine atom (^{79}Br and ^{81}Br).
HPLC (C18 Column)	Single sharp peak (>97% AUC)	Ensures the absence of des-bromo impurities or structural isomers.

References

- Wang, W., Zhang, L., Morlock, L., Williams, N. S., Shay, J. W., & De Brabander, J. K. (2019). "Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)." *Journal of Medicinal Chemistry*, 62(11), 5217-5241. URL:[[Link](#)]
- To cite this document: BenchChem. [Comprehensive Technical Guide: 4-Bromo-2'-methoxybiphenyl (CAS: 169691-87-6)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2939767/docs#comprehensive-technical-guide-4-bromo-2-methoxybiphenyl-cas-169691-87-6>]

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